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Compound of Interest

Compound Name: Heptyl undecylenate

Cat. No.: B1585473 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic

characteristics of heptyl undecylenate, an ester of growing interest in the pharmaceutical and

cosmetic industries for its emollient and skin-conditioning properties. This document details the

expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, alongside methodologies for its synthesis and characterization.

Chemical Identity and Properties
Heptyl undecylenate is the ester formed from the reaction of heptyl alcohol and 10-

undecenoic acid.[1] It is a colorless to pale yellow liquid with a molecular formula of C₁₈H₃₄O₂

and a molecular weight of 282.47 g/mol .[1][2]
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Property Value

IUPAC Name heptyl undec-10-enoate

Synonyms
Heptyl 10-undecylenate, 10-Undecenoic acid

heptyl ester

CAS Number 68141-27-5

Molecular Formula C₁₈H₃₄O₂

Molecular Weight 282.47 g/mol

Appearance Colorless to pale yellow liquid

Boiling Point 351.0 ± 11.0 °C (Predicted)[3]

Density 0.871 ± 0.06 g/cm³ (Predicted)[3]

Synthesis of Heptyl Undecylenate
The primary method for synthesizing heptyl undecylenate is through Fischer esterification.

This reaction involves the acid-catalyzed esterification of a carboxylic acid (10-undecenoic

acid) with an alcohol (heptanol).[4][5] To drive the reaction toward the product, water is typically

removed as it is formed, often through azeotropic distillation.[5]
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Synthesis Workflow for Heptyl Undecylenate

10-Undecenoic Acid + Heptanol
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Caption: Synthesis and characterization workflow for heptyl undecylenate.

Experimental Protocol: Fischer Esterification
The following is a representative protocol for the synthesis of heptyl undecylenate:

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux

condenser, combine 10-undecenoic acid, a slight excess of heptanol, and a suitable solvent
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such as toluene.

Catalyst Addition: Add a catalytic amount of a strong acid, for example, sulfuric acid (H₂SO₄)

or para-toluenesulfonic acid (p-TsOH).

Reaction: Heat the mixture to reflux. The water produced during the reaction will be removed

as an azeotrope with toluene and collected in the Dean-Stark trap. Monitor the progress of

the reaction by observing the amount of water collected.

Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the

organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the

acid catalyst), water, and brine.

Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium

sulfate), filter, and concentrate under reduced pressure to remove the solvent. The crude

product can be further purified by vacuum distillation to yield pure heptyl undecylenate.

Spectroscopic Data
While specific experimental spectra for heptyl undecylenate are not widely published, the

expected data can be predicted based on the known chemical shifts and fragmentation

patterns of similar esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of heptyl undecylenate. The

¹H and ¹³C NMR spectra will show characteristic signals for the different protons and carbons in

the molecule.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
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Chemical Shift (ppm) Multiplicity Assignment

5.75 - 5.85 m -CH=CH₂

4.90 - 5.10 m -CH=CH₂

4.05 t -O-CH₂-

2.28 t -CH₂-C(=O)-

2.04 q -CH₂-CH=CH₂

1.61 p -O-CH₂-CH₂-

1.20 - 1.40 m -(CH₂)n-

0.88 t -CH₃

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (ppm) Assignment

173.9 C=O

139.2 -CH=CH₂

114.1 -CH=CH₂

64.4 -O-CH₂-

34.4 -CH₂-C(=O)-

33.8 -CH₂-CH=CH₂

31.8, 29.4, 29.3, 29.1, 28.9, 28.6, 25.9, 25.0,

22.6
-(CH₂)n-

14.1 -CH₃

Infrared (IR) Spectroscopy
The IR spectrum of heptyl undecylenate will exhibit characteristic absorption bands

corresponding to its functional groups.
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Predicted IR Data

Wavenumber (cm⁻¹) Intensity Assignment

~3077 Medium =C-H stretch

~2925, ~2855 Strong C-H stretch (aliphatic)

~1740 Strong C=O stretch (ester)

~1641 Medium C=C stretch

~1170 Strong C-O stretch (ester)

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of heptyl undecylenate is expected to show a

molecular ion peak and characteristic fragmentation patterns for esters.

Predicted Mass Spectrometry Data

m/z Interpretation

282 [M]⁺ (Molecular Ion)

183 [M - C₇H₁₅]⁺ (Loss of heptyl radical)

167 [CH₂=CH(CH₂)₈CO]⁺ (Acylium ion)

98
[C₇H₁₄]⁺ (Heptene from McLafferty

rearrangement)

Experimental Protocols for Spectroscopic Analysis
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Spectroscopic Analysis Workflow

NMR Spectroscopy IR Spectroscopy Mass Spectrometry

Dissolve sample in CDCl₃

Acquire ¹H Spectrum Acquire ¹³C Spectrum

Data Interpretation and
Structure Confirmation

Place neat liquid on ATR crystal

Acquire IR Spectrum

Inject sample into GC-MS

Acquire Mass Spectrum

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of heptyl undecylenate.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 10-20 mg of heptyl undecylenate in about 0.6-

0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal

standard.

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field NMR

spectrometer. A standard pulse sequence with a 90° pulse angle and a sufficient relaxation

delay (e.g., 5 seconds) should be used.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-

decoupled pulse sequence is typically used to simplify the spectrum. A larger number of

scans will be required compared to the ¹H spectrum due to the lower natural abundance of

¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. The chemical shifts should be referenced to TMS at 0.00 ppm.
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IR Spectroscopy Protocol
Sample Preparation: For Attenuated Total Reflectance (ATR) FT-IR, place a small drop of

neat heptyl undecylenate directly onto the ATR crystal.

Spectrum Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. A background

spectrum of the clean ATR crystal should be taken prior to the sample measurement.

Data Analysis: Identify the characteristic absorption peaks and compare them to known

values for ester, alkene, and alkane functional groups.

Mass Spectrometry Protocol
Sample Introduction: Introduce a dilute solution of heptyl undecylenate in a volatile organic

solvent (e.g., dichloromethane or ethyl acetate) into a gas chromatograph-mass

spectrometer (GC-MS).

GC Separation: The sample is vaporized and separated on a suitable capillary column (e.g.,

a non-polar column like DB-5ms).

Ionization and Mass Analysis: As the compound elutes from the GC column, it enters the

mass spectrometer and is ionized, typically by electron ionization (EI). The resulting ions are

then separated based on their mass-to-charge ratio (m/z).

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and the

fragmentation pattern to confirm the molecular weight and structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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